Chemical Structure and Physicochemical Properties of Lesinurad Impurity 19: An In-Depth Technical Guide
Chemical Structure and Physicochemical Properties of Lesinurad Impurity 19: An In-Depth Technical Guide
Executive Summary
Lesinurad is a potent uricosuric agent designed to inhibit the URAT1 and OAT4 transporters, thereby lowering serum uric acid levels in patients suffering from gout[1]. However, the physicochemical stability of its thioether and carboxylic acid moieties presents significant analytical and formulation challenges. Lesinurad Impurity 19 (CAS: 2250243-55-9)[2] emerges as a critical degradation product and process impurity. This whitepaper provides an in-depth mechanistic analysis of the formation, structural elucidation, and analytical quantification of Impurity 19, equipping drug development professionals with causality-driven protocols for rigorous impurity profiling.
Pharmacological Context and Structural Vulnerability
Lesinurad functions by mimicking uric acid, allowing it to bind competitively to the URAT1 transporter in the proximal renal tubule[3]. The structural pharmacophore responsible for this binding is the terminal carboxylic acid, which maintains a negative charge at physiological pH.
However, the parent active pharmaceutical ingredient (API), Lesinurad (C17H14BrN3O2S)[4], contains two highly reactive sites:
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An electron-rich thioether (-S-) linkage.
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A terminal carboxylic acid (-COOH).
Under specific environmental or synthetic conditions, these sites undergo dual modifications, resulting in the formation of Lesinurad Impurity 19 (C18H16BrN3O4S)[5].
Structural Elucidation of Lesinurad Impurity 19
Lesinurad Impurity 19 is chemically defined as methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)acetate[6]. The structural divergence from the parent API lies in the oxidation of the thioether to a sulfone and the esterification of the carboxylic acid to a methyl ester.
Table 1: Comparative Physicochemical Properties
| Property | Lesinurad (Parent API) | Lesinurad Impurity 19 |
| CAS Number | 878672-00-5 | 2250243-55-9 |
| PubChem CID | 53465279 | 138110449 |
| Molecular Formula | C17H14BrN3O2S | C18H16BrN3O4S |
| Molecular Weight | 404.28 g/mol | 450.31 g/mol |
| Functional Groups | Thioether, Carboxylic Acid | Sulfone, Methyl Ester |
| Pharmacophore Status | Active (URAT1 binding) | Inactive (Neutralized acidity) |
| Mass Shift (Δ) | Base Mass | +46.03 Da |
Mechanistic Pathways of Degradation: Causality and Kinetics
Understanding the causality behind the formation of Impurity 19 is essential for developing robust API storage and formulation strategies. The degradation is a two-step cascade:
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Oxidative Stress (Sulfone Formation): The thioether sulfur in Lesinurad is highly nucleophilic. Exposure to atmospheric oxygen, photolytic stress, or residual peroxides in polymeric excipients leads to sequential oxidation. The sulfur atom is first oxidized to a transient sulfoxide (-SO-), which is rapidly oxidized further to a stable sulfone (-SO2-)[6].
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Artifactual Esterification: The carboxylic acid moiety is susceptible to Fischer esterification. If the API is exposed to methanolic solvents (often used in crystallization or as an HPLC mobile phase) in the presence of trace acidic conditions, the carboxylic acid is converted into a methyl ester[7].
Fig 1. Degradation pathway of Lesinurad to Impurity 19 via oxidation and esterification.
Analytical Methodology: Self-Validating Isolation and Quantification
To accurately quantify Impurity 19 without inducing artifactual degradation during the analysis itself, the experimental protocol must be meticulously designed. Using methanol in the sample preparation will artificially generate Impurity 19, leading to false-positive stability failures.
Causality-Driven UHPLC-MS/MS Protocol
Step 1: Sample Preparation Dissolve 10 mg of Lesinurad API in 10 mL of 100% Acetonitrile. Causality: Acetonitrile is an aprotic solvent. By strictly avoiding protic solvents like methanol or ethanol, we eliminate the chemical possibility of artifactual in-source esterification during sample handling.
Step 2: System Suitability and Self-Validation Inject a blank (pure acetonitrile) to establish a baseline and rule out column carryover. Follow this with a spiked recovery sample (API spiked with a known 0.15% standard of Impurity 19). Validation: The analytical system is programmed to halt if the recovery of the spiked standard falls outside the 95–105% threshold. This self-validating loop ensures that any Impurity 19 detected in subsequent runs is an endogenous degradation product, not an analytical artifact.
Step 3: UHPLC Separation Utilize a sub-2 µm C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm) to achieve high-resolution separation between the API and the more polar sulfone derivative. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Step 4: MS/MS Detection Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) MRM mode. Monitor the precursor-to-product ion transitions. The mass shift of +46.03 Da (from m/z 404.28 in Lesinurad to m/z 450.31 in Impurity 19) definitively identifies the dual sulfone/methyl ester modification.
Fig 2. LC-MS/MS analytical workflow for the isolation and quantification of Lesinurad Impurity 19.
Toxicological and Pharmacological Implications
The structural transformation from Lesinurad to Impurity 19 has profound pharmacological consequences. The URAT1 transporter requires an acidic pharmacophore for substrate recognition[1]. The esterification of the carboxylic acid in Impurity 19 neutralizes this critical acidic moiety, rendering the molecule pharmacologically inactive. Furthermore, the introduction of a sulfone group significantly alters the lipophilicity and electron distribution of the molecule, potentially leading to off-target interactions or altered hepatic clearance pathways. Consequently, regulatory bodies require strict monitoring of this impurity, typically capping its acceptable limit at <0.15% in the final API batch per ICH Q3A guidelines.
Conclusion
Lesinurad Impurity 19 represents a classic example of a dual-pathway degradation product, driven by oxidative stress and solvent-mediated esterification. By understanding the chemical causality behind its formation, analytical scientists can design self-validating, aprotic UHPLC-MS/MS workflows that accurately profile the API's stability, ensuring the safety and efficacy of the final therapeutic product.
Sources
- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 878672-00-5|2-((5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid|BLD Pharm [bldpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lesinurad impurity 19 | C18H16BrN3O4S | CID 138110449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. pharmacompass.com [pharmacompass.com]
